molecular formula C9H22N2 B089582 Diethyl(2-ethylmethylaminoethyl)amine CAS No. 104-99-4

Diethyl(2-ethylmethylaminoethyl)amine

Cat. No.: B089582
CAS No.: 104-99-4
M. Wt: 158.28 g/mol
InChI Key: IHFOKWPYAWVPAK-UHFFFAOYSA-N
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Description

Diethyl(2-ethylmethylaminoethyl)amine is an organic compound with the molecular formula C9H22N2. It is a member of the amine family, characterized by the presence of nitrogen atoms bonded to alkyl groups. This compound is known for its versatile chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-ethylmethylaminoethyl)amine can be synthesized through several methods. One common approach involves the alkylation of ethylenediamine with diethyl sulfate under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of high-pressure reactors and automated control systems ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-ethylmethylaminoethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine to neutralize the by-products.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Diethyl(2-ethylmethylaminoethyl)amine is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(2-ethylmethylaminoethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its effects are mediated through the formation of hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-aminoethanol
  • N,N-Dimethyl-2-aminoethanol
  • N,N-Diethyl-1,2-ethanediamine

Uniqueness

Diethyl(2-ethylmethylaminoethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and has a broader range of applications in scientific research and industry.

Properties

IUPAC Name

N,N',N'-triethyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-10(4)8-9-11(6-2)7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFOKWPYAWVPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059310
Record name 1,2-Ethanediamine, N,N,N'-triethyl-N'-methyl-
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-99-4
Record name N1,N1,N2-Triethyl-N2-methyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Ethanediamine, N1,N1,N2-triethyl-N2-methyl-
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Record name 1,2-Ethanediamine, N1,N1,N2-triethyl-N2-methyl-
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Record name 1,2-Ethanediamine, N,N,N'-triethyl-N'-methyl-
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Record name Diethyl(2-ethylmethylaminoethyl)amine
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